molecular formula C15H15N3O2 B12611902 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene CAS No. 913721-79-6

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene

Katalognummer: B12611902
CAS-Nummer: 913721-79-6
Molekulargewicht: 269.30 g/mol
InChI-Schlüssel: GUYPSRHDSFTPAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene is an organic compound characterized by the presence of an azido group, an ethoxy group, a methoxy group, and a phenyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-methoxy-4-phenylbenzene.

    Ethoxylation: The next step involves the introduction of the ethoxy group. This can be achieved by reacting 1-methoxy-4-phenylbenzene with ethylene oxide under basic conditions.

    Azidation: The final step is the introduction of the azido group. This is typically done by reacting the ethoxylated intermediate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Starting Materials: Large quantities of 1-methoxy-4-phenylbenzene and ethylene oxide are prepared.

    Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

    Chromium Trioxide: Used for oxidation reactions.

Major Products Formed

    Triazoles: Formed through click chemistry.

    Amines: Formed through reduction of the azido group.

    Carbonyl Compounds: Formed through oxidation of the methoxy group.

Wissenschaftliche Forschungsanwendungen

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioorthogonal chemistry for labeling biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it useful in various applications, including drug delivery and biomolecule labeling. The azido group acts as a reactive site, allowing the compound to interact with other molecules and form covalent bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Azidoethoxy)ethanol: Similar structure but lacks the methoxy and phenyl groups.

    2-(2-Azidoethoxy)ethoxyacetic acid: Contains an additional ethoxy group and a carboxylic acid group.

    2-(2-Azidoethoxy)ethoxyethanol: Similar structure but lacks the methoxy and phenyl groups.

Uniqueness

2-(2-Azidoethoxy)-1-methoxy-4-phenylbenzene is unique due to the presence of the methoxy and phenyl groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility, stability, and potential for diverse applications in synthetic chemistry and materials science.

Eigenschaften

CAS-Nummer

913721-79-6

Molekularformel

C15H15N3O2

Molekulargewicht

269.30 g/mol

IUPAC-Name

2-(2-azidoethoxy)-1-methoxy-4-phenylbenzene

InChI

InChI=1S/C15H15N3O2/c1-19-14-8-7-13(12-5-3-2-4-6-12)11-15(14)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3

InChI-Schlüssel

GUYPSRHDSFTPAI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)OCCN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.